molecular formula C9H10O3S B13130812 Methanol,1-[(4-ethenylphenyl)sulfonyl]-

Methanol,1-[(4-ethenylphenyl)sulfonyl]-

Cat. No.: B13130812
M. Wt: 198.24 g/mol
InChI Key: XOORJLCLTYWNNP-UHFFFAOYSA-N
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Description

Methanol,1-[(4-ethenylphenyl)sulfonyl]- is a chemical compound with a unique structure that combines a methanol group with a sulfonyl group attached to a 4-ethenylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol,1-[(4-ethenylphenyl)sulfonyl]- typically involves the reaction of benzenesulfonic acid with methanol under specific conditions. The interaction between benzenesulfonic acid and protonated methanol cation leads to the formation of a hydrogen-bonded complex, which is favored in both gas phase and solution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Methanol,1-[(4-ethenylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used. The reaction conditions often involve moderate temperatures and the presence of a catalyst.

    Desulfonylation: Reductive agents such as zinc in acetic acid or catalytic hydrogenation are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while desulfonylation results in the removal of the sulfonyl group, producing a simpler aromatic compound.

Mechanism of Action

The mechanism by which Methanol,1-[(4-ethenylphenyl)sulfonyl]- exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group is electron-withdrawing, which influences the reactivity of the compound. In biological systems, sulfonate esters can react with DNA, potentially causing mutagenic events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanol,1-[(4-ethenylphenyl)sulfonyl]- is unique due to the presence of both the methanol and sulfonyl groups attached to the 4-ethenylphenyl ring

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

(4-ethenylphenyl)sulfonylmethanol

InChI

InChI=1S/C9H10O3S/c1-2-8-3-5-9(6-4-8)13(11,12)7-10/h2-6,10H,1,7H2

InChI Key

XOORJLCLTYWNNP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)CO

Origin of Product

United States

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